molecular formula C20H13N3O4 B3608556 2-(1,3-benzodioxol-5-yl)-N-(1,2-oxazol-3-yl)quinoline-4-carboxamide

2-(1,3-benzodioxol-5-yl)-N-(1,2-oxazol-3-yl)quinoline-4-carboxamide

Cat. No.: B3608556
M. Wt: 359.3 g/mol
InChI Key: TVYTYEGBYWMSFR-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-N-(1,2-oxazol-3-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core, a benzodioxole moiety, and an oxazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(1,2-oxazol-3-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4/c24-20(22-19-7-8-27-23-19)14-10-16(21-15-4-2-1-3-13(14)15)12-5-6-17-18(9-12)26-11-25-17/h1-10H,11H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYTYEGBYWMSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NC5=NOC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-N-(1,2-oxazol-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the benzodioxole moiety: This step might involve a Friedel-Crafts acylation reaction using a benzodioxole derivative.

    Formation of the oxazole ring: This can be synthesized via a cyclization reaction involving an appropriate precursor.

    Coupling reactions: The final step would involve coupling the quinoline core with the benzodioxole and oxazole moieties under specific conditions, possibly using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the quinoline core or the oxazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoline or benzodioxole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.

Major Products

The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.

    Receptor Binding:

Medicine

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.

    Diagnostics: Potential use in diagnostic assays.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzodioxol-5-yl)quinoline-4-carboxamide: Lacks the oxazole ring.

    N-(1,2-oxazol-3-yl)quinoline-4-carboxamide: Lacks the benzodioxole moiety.

    2-(1,3-benzodioxol-5-yl)-N-phenylquinoline-4-carboxamide: Has a phenyl group instead of the oxazole ring.

Uniqueness

The presence of both the benzodioxole and oxazole moieties in the same molecule might confer unique biological activities or chemical reactivity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzodioxol-5-yl)-N-(1,2-oxazol-3-yl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzodioxol-5-yl)-N-(1,2-oxazol-3-yl)quinoline-4-carboxamide

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